molecular formula C9H10ClNO B8333653 3-Chloro-2-methylphenylacetamide

3-Chloro-2-methylphenylacetamide

Cat. No.: B8333653
M. Wt: 183.63 g/mol
InChI Key: IZPBDTWODONMQB-UHFFFAOYSA-N
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Description

3-Chloro-2-methylphenylacetamide (CAS 851116-61-5) is a halogenated acetamide derivative with the molecular formula C₁₁H₁₂Cl₂N₂O₂ and a molecular weight of 275.14 g/mol. Its structure features a chloro substituent at the 3-position and a methyl group at the 2-position on the phenyl ring, linked to an acetamide functional group (‑NHCOCH₂Cl) . The compound is frequently utilized as a reference standard in drug impurity analysis and synthetic chemistry due to its halogenated aromatic backbone .

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

2-(3-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C9H10ClNO/c1-6-7(5-9(11)12)3-2-4-8(6)10/h2-4H,5H2,1H3,(H2,11,12)

InChI Key

IZPBDTWODONMQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)CC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and applications of 3-Chloro-2-methylphenylacetamide and related acetamide derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application
This compound 851116-61-5 C₁₁H₁₂Cl₂N₂O₂ 275.14 3-Cl, 2-Me phenyl; acetamide Pharmaceutical impurity research
Alachlor 15972-60-8* C₁₄H₂₀ClNO₂ 269.77 2,6-diethylphenyl; methoxymethyl acetamide Herbicide (pre-emergent)
Pretilachlor 51218-49-6* C₁₇H₂₆ClNO₂ 311.85 2,6-diethylphenyl; propoxyethyl acetamide Rice field herbicide
2-Chloro-N-({3-[(furan-2-ylmethoxy)methyl]phenyl}methyl)acetamide 1306606-27-8 C₁₅H₁₆ClNO₃ 293.74 Furan-methoxybenzyl; acetamide Drug impurity reference

Note: CAS numbers for alachlor and pretilachlor inferred from .

Key Observations:
  • Substituent Effects: Halogenation: The 3-chloro group in this compound enhances electrophilic reactivity compared to non-halogenated analogs, facilitating nucleophilic substitution reactions. This contrasts with alachlor’s methoxymethyl group, which improves solubility and soil mobility for herbicide action . Aromatic Substitution: Methyl groups (e.g., 2-Me in this compound) sterically hinder reactions at adjacent positions, whereas diethyl groups (in alachlor) increase hydrophobicity, prolonging environmental persistence .

Physicochemical Properties

  • Solubility : Chloro substituents generally reduce water solubility. For instance, this compound’s low polarity contrasts with alachlor’s moderate solubility (0.24 g/L at 25°C) due to its methoxymethyl group .
  • Stability : Halogenated acetamides exhibit stability under ambient conditions. However, alachlor undergoes photodegradation in sunlight, forming toxic byproducts like 2,6-diethylaniline .

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